molecular formula C19H20N4O2S2 B2597329 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-59-9

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2597329
CAS RN: 2034554-59-9
M. Wt: 400.52
InChI Key: VWQGTUNWIXVEQT-UHFFFAOYSA-N
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Description

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Cytotoxic Activity

This compound has been investigated for its cytotoxic properties. In a study, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives was synthesized and screened against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Among the analogues tested, compound 10ec exhibited the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 cancer cells . This suggests its potential as an anti-cancer agent.

Tubulin Polymerization Inhibition

Compound 10ec was also evaluated for its tubulin polymerization inhibition. Tubulin is a protein involved in cell division, and inhibiting its polymerization can disrupt cancer cell growth. The target compound (10ec) demonstrated tubulin polymerization inhibition, further supporting its potential as an anti-cancer agent .

Apoptosis Induction

Detailed biological studies were conducted to understand the mechanism of action. Compound 10ec induced apoptosis in BT-474 cells, as evidenced by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays. Additionally, the clonogenic assay revealed inhibition of colony formation in BT-474 cells in a concentration-dependent manner. Flow cytometric analysis indicated that 10ec induced apoptosis by arresting the cell cycle at the sub-G1 and G2/M phases .

Drug-Like Properties

In silico studies suggested that sulfonyl piperazine-integrated triazole conjugates, including compound 10ec, possess drug-like properties. These computational analyses provide insights into its potential as a drug candidate .

Other Applications

While the above fields highlight its anti-cancer potential, further research may explore additional applications, such as antimicrobial activity or other therapeutic uses. However, specific studies on these aspects are not readily available for this compound.

properties

IUPAC Name

3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c24-17(13-26-12-14-4-2-1-3-5-14)22-9-6-15(7-10-22)23-19(25)18-16(20-21-23)8-11-27-18/h1-5,8,11,15H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQGTUNWIXVEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

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